molecular formula C12H14BrN B1590725 2-Propylisoquinolinium bromide CAS No. 86377-01-7

2-Propylisoquinolinium bromide

Cat. No. B1590725
CAS RN: 86377-01-7
M. Wt: 252.15 g/mol
InChI Key: HXBKQAMIOUZDIX-UHFFFAOYSA-M
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Description

2-Propylisoquinolinium bromide (chemical formula: C₁₂H₁₄BrN) is an organic compound. It appears as a white crystalline powder . This compound has garnered interest in scientific research due to its potential applications.

Scientific Research Applications

Anticancer Activity in Gastric Cancer

2-Propylisoquinolinium bromide derivatives have shown potential in cancer treatment. For instance, diisoquinoline derivatives exhibit significant anticancer activity in human gastric cancer cells. These compounds decrease the viability of cancer cells in a dose-dependent manner and induce apoptosis. The mechanism involves the downregulation of AKT and ERK1/2 proteins, p53-mediated apoptosis, cell cycle arrest in the G2/M phase, and inhibition of topoisomerase II, suggesting their promise as gastric cancer treatments (Pawlowska et al., 2018).

Cytotoxic Activity in Breast Cancer

Similar derivatives of 2-Propylisoquinolinium bromide also exhibit cytotoxic activity against human breast cancer cells. These compounds are more active than traditional chemotherapy agents like etoposide and camptothecin. They induce apoptosis in breast cancer cells via both the mitochondrial and external pathways, involving caspase activation and mitochondrial membrane potential decrease. This suggests their utility in breast cancer treatment (Lepiarczyk et al., 2015).

Antifungal Applications

2-Propylisoquinolinium bromide derivatives have shown significant antifungal activity. Compounds derived from this chemical structure were more active than natural compounds like sanguinarine and chelerythrine against various plant pathogenic fungi. The structure-activity relationships (SAR) indicated that substituent patterns and the type of 8-OR group significantly influence antifungal potency, offering a potential avenue for developing new antifungal agents (Zhu et al., 2016).

Targeted Delivery for Tumor Cells

Research has explored the targeted delivery of isoquinoline derivatives to tumor cells. By incorporating these agents into transferrin-conjugated liposomes, their antitumor activity can be enhanced. This method shows superior efficacy compared to non-targeted controls and the free drug, highlighting a promising strategy for cancer treatment (Yang et al., 2015).

properties

IUPAC Name

2-propylisoquinolin-2-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N.BrH/c1-2-8-13-9-7-11-5-3-4-6-12(11)10-13;/h3-7,9-10H,2,8H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBKQAMIOUZDIX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC2=CC=CC=C2C=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513970
Record name 2-Propylisoquinolin-2-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylisoquinolinium bromide

CAS RN

86377-01-7
Record name 2-Propylisoquinolin-2-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propylisoquinolinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Jensen, J Østergaard, AE Thomsen… - …, 2007 - Wiley Online Library
CE frontal analysis (CE‐FA) has been established as a powerful tool to study noncovalent interactions between macromolecules and small molecules such as drug substances or …
M Ferles, S Kafka - Collection of Czechoslovak Chemical …, 1983 - cccc.uochb.cas.cz
… A solution of 2-propylisoquinolinium bromide (10'9 g; 0·043 mol) in 85% formic acid (16 ml) was mixed with triethylamine (8'7 g; 0·086 mo\) and refluxed for 12 h. The mixture was …
Number of citations: 4 cccc.uochb.cas.cz
H Nevídalová, L Michalcová, Z Glatz - Electrophoresis, 2019 - Wiley Online Library
… (B) Electropherograms of 0.5 mM 2-propylisoquinolinium bromide in 10 mM sodium phosphate buffer (pH 7.4) in the presence of 0 (full line) and 5 (broken line) mg/mL dextran sulfate, …
NN Poulsen, J Østergaard, NJ Petersen… - Journal of separation …, 2017 - Wiley Online Library
Many bioanalytical methods rely on electrophoretic separation of structurally labile and surface active biomolecules such as proteins and peptides. Often poor separation efficiency is …
J Østergaard, SW Larsen, H Jensen - Analytical Techniques in the …, 2016 - Springer
… Electropherograms of 0.5 mM 2-propylisoquinolinium bromide in 10 mM sodium phosphate buffer (pH 7.4) in the absence (full line) and presence of 5 mg/mL dextran sulfate (broken line…
Number of citations: 1 link.springer.com

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